2-(2-Phenoxyethoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406593. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

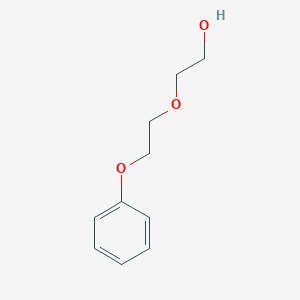

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAURMBNZUCEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051528 | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

167 °C | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-68-7 | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU6ET206Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Phenyl Carbitol (CAS 104-68-7)

The following technical guide provides an in-depth analysis of Phenyl Carbitol (CAS 104-68-7), structured for researchers and drug development professionals.

Physicochemical Profile, Pharmaceutical Utility, and Safety Assessment

Executive Summary

Phenyl Carbitol (Diethylene glycol monophenyl ether) represents a distinct class of glycol ethers characterized by a dual amphiphilic nature—possessing both a lipophilic phenyl ring and a hydrophilic polyethylene glycol chain. While often overshadowed by its structural analog Phenoxyethanol (a ubiquitous preservative) and its aliphatic cousin Transcutol (Diethylene glycol monoethyl ether), Phenyl Carbitol occupies a critical niche as a high-boiling solvent and coupling agent.

This guide dissects its utility in solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs), its role as a synthesis intermediate, and the critical toxicological distinctions required for its safe handling in research and development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Unlike lower molecular weight glycol ethers, Phenyl Carbitol exhibits low volatility and a specific solubility profile that bridges the gap between purely organic solvents and aqueous systems.

Table 1: Core Chemical Data

| Parameter | Specification | Notes |

| IUPAC Name | 2-(2-Phenoxyethoxy)ethanol | |

| CAS Number | 104-68-7 | |

| Synonyms | Phenyl Diglycol; Phenoxydiglycol; Diethylene glycol phenyl ether | Do not confuse with Phenoxyethanol (CAS 122-99-6). |

| Molecular Formula | C₁₀H₁₄O₃ | MW: 182.22 g/mol |

| Appearance | Clear, colorless liquid | Mild, characteristic odor |

| Boiling Point | 298 °C (approx.) | Extremely low volatility |

| Water Solubility | ~30 g/L (20 °C) | Not fully miscible. Distinct from Transcutol. |

| Log P (Oct/Water) | ~1.25 | Lipophilic character dominates |

| Density | 1.116 g/cm³ | Heavier than water |

| Flash Point | > 140 °C (Closed Cup) | Non-flammable classification |

Structural Insight & Solvency Mechanism

The molecule consists of a phenyl group attached to a diethylene glycol chain.

-

Phenyl Group: Provides π-π interaction capabilities, making it an excellent solvent for aromatic APIs, dyes, and resins.

-

Glycol Chain: Offers hydrogen bonding sites (ether oxygens and terminal hydroxyl), facilitating coupling with polar solvents.

Critical Distinction: Unlike Diethylene Glycol Monoethyl Ether (Transcutol), which is water-miscible, Phenyl Carbitol has limited water solubility (~3%). This makes it ideal for biphasic systems or as a coalescent in oil-in-water emulsions where partitioning into the organic phase is desired.

Synthesis & Manufacturing Pathways

The industrial synthesis of Phenyl Carbitol is a controlled ethoxylation process. Understanding this pathway is vital for identifying potential impurities (e.g., unreacted phenol or poly-ethoxylates) that could impact pharmaceutical grade quality.

Reaction Mechanism

The primary route involves the base-catalyzed addition of Ethylene Oxide (EO) to Phenol.

Figure 1: Stepwise ethoxylation pathway. Control of the EO:Phenol molar ratio is critical to minimize higher molecular weight poly-glycol impurities.

Applications in Research & Development

A. Pharmaceutical Formulation (Topical & Transdermal)

While not a primary compendial excipient like Transcutol, Phenyl Carbitol serves specific problem-solving roles:

-

Solubilizer for Lipophilic Drugs: Its LogP (~1.25) allows it to solubilize highly lipophilic steroids or antifungal agents that precipitate in purely aqueous or ethanolic vehicles.

-

Partitioning Modulator: In transdermal patches, it can modulate the thermodynamic activity of the drug, enhancing skin flux by altering the partition coefficient between the vehicle and the stratum corneum.

-

Antimicrobial Synergy: Similar to Phenoxyethanol, the diethylene glycol homologue exhibits bacteriostatic properties. It is often investigated as a booster to reduce the concentration of primary preservatives (e.g., parabens) in complex dermatological formulations.

B. Chemical Synthesis Intermediate

In medicinal chemistry, the terminal hydroxyl group allows Phenyl Carbitol to function as a "building block":

-

Esterification: Reacts with carboxylic acids to form ester plasticizers.

-

Functionalization: The hydroxyl group can be converted to a halide (e.g., via Thionyl Chloride) to create alkylating agents for attaching the Ph-O-CH2-CH2-O-CH2-CH2- motif to pharmacophores.

Toxicology & Safety Assessment

Trustworthiness Protocol: Researchers must treat Phenyl Carbitol as a Severe Eye Irritant . Unlike its systemic toxicity, which is low, its local effect on ocular tissue is significant.

Table 2: Toxicological Summary

| Endpoint | Result | Classification |

| Acute Oral Toxicity | LD50 (Rat) ~2,140 mg/kg | Low Systemic Toxicity |

| Acute Dermal Toxicity | LD50 (Rabbit) > 2,000 mg/kg | Low Systemic Toxicity |

| Skin Irritation | Mild to Moderate | Precaution Required |

| Eye Irritation | Severe / Corrosive | GHS Category 1 (Danger) |

| Sensitization | Non-sensitizing (Guinea Pig) | Low Risk |

| Genotoxicity | Negative (Ames Test) | Non-mutagenic |

Metabolic Fate

Upon systemic absorption, glycol ethers generally undergo oxidation. Phenyl Carbitol is hypothesized to follow the standard ether cleavage or oxidation pathway.

Figure 2: Putative metabolic pathway.[1] The primary detoxification route is likely oxidation of the terminal alcohol to the corresponding carboxylic acid, facilitating renal excretion.

Analytical Methodologies

For quality control and residue analysis, Gas Chromatography (GC) is the gold standard due to the molecule's volatility (relative to HPLC columns) and thermal stability.

Protocol: GC-FID Purity Assay

-

Objective: Quantify Phenyl Carbitol and detect free Phenol/Phenoxyethanol impurities.

-

Instrument: GC with Flame Ionization Detector (FID).

-

Column: DB-Wax or equivalent (Polar polyethylene glycol phase).

-

Carrier Gas: Helium @ 1.5 mL/min.

-

Temperature Program:

-

Hold 80°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

Sample Prep: Dilute 100 mg sample in 10 mL Acetonitrile.

Protocol: HPLC-UV (For Formulations)

When analyzing Phenyl Carbitol in a cream or gel matrix where GC injection is difficult:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm (targeting the Phenyl ring absorption).

-

Retention Time: Phenyl Carbitol elutes after Phenoxyethanol due to the longer ethoxy chain increasing interaction with the C18 phase (despite higher polarity of the ether oxygen, the size dominates).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7715, Diethylene glycol monophenyl ether. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound. ECHA. Available at: [Link]

-

Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Glycol Ethers Category. OECD. Available at: [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

-

Dow Chemical Company. Product Safety Assessment: Phenyl Carbitol. Dow. Available at: [Link][2]

Sources

Technical Characterization Guide: Diethylene Glycol Monophenyl Ether

This guide outlines the spectral characterization of Diethylene Glycol Monophenyl Ether (CAS 104-68-7), a critical solvent and intermediate often confused with its homolog, Phenoxyethanol. The following technical analysis provides researchers with the definitive data required for structural validation, impurity profiling, and quality control.

Executive Summary & Chemical Identity

Diethylene glycol monophenyl ether (DEGPhE) is a glycol ether widely used as a solvent for resins, dyes, and as a coalescent in coatings. Unlike the more common preservative Phenoxyethanol (Ethylene glycol monophenyl ether), DEGPhE contains an additional ethoxy unit, altering its polarity, boiling point, and spectral signature.

-

Molecular Formula: C₁₀H₁₄O₃[3]

-

Molecular Weight: 182.22 g/mol

-

Synonyms: Phenyl carbitol; Phenoxydiglycol; 2-(2-Phenoxyethoxy)ethan-1-ol.[1][3]

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for distinguishing DEGPhE from lower molecular weight homologs. The fragmentation pattern is dominated by ether cleavage and the stability of the phenoxy radical.

Fragmentation Analysis (EI, 70 eV)

The electron ionization (EI) spectrum exhibits a distinct molecular ion and a characteristic base peak derived from the glycol chain.

| m/z (Mass-to-Charge) | Relative Abundance (%) | Fragment Assignment | Mechanistic Origin |

| 182 | ~26.3 | [M]⁺ | Molecular Ion (Stable aromatic ether) |

| 94 | ~76.5 | [C₆H₆O]⁺ | Phenol radical cation (Ph-OH) rearrangement |

| 77 | ~52.4 | [C₆H₅]⁺ | Phenyl cation (Loss of glycol chain + oxygen) |

| 45 | 100 (Base Peak) | [C₂H₅O]⁺ | Hydroxyethyl cation (Terminal glycol cleavage) |

Fragmentation Pathway Visualization

The following diagram illustrates the logical cleavage pathways leading to the observed mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural confirmation. The molecule possesses two distinct domains: the aromatic ring and the diethylene glycol chain.

¹H NMR Data (400 MHz, CDCl₃)

-

Solvent Reference: 7.26 ppm (CHCl₃)

-

Key Feature: The glycol chain appears as four distinct triplets/multiplets due to the asymmetry introduced by the phenoxy group.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.25 – 7.30 | Multiplet | 2H | Ar-H (meta) | Aromatic Ring |

| 6.93 – 7.00 | Multiplet | 3H | Ar-H (ortho/para) | Aromatic Ring |

| 4.10 – 4.15 | Triplet | 2H | Ph-O-CH₂ - | Ether (Phenoxy adjacent) |

| 3.85 – 3.90 | Triplet | 2H | -CH₂ -O-CH₂- | Ether (Internal) |

| 3.70 – 3.75 | Triplet | 2H | -O-CH₂ -CH₂OH | Ether (Internal) |

| 3.60 – 3.65 | Triplet | 2H | -CH₂ -OH | Terminal Alcohol |

| 2.40 – 2.80 | Broad Singlet | 1H | -OH | Hydroxyl (Exchangeable) |

¹³C NMR Data (100 MHz, CDCl₃)

-

Solvent Reference: 77.16 ppm (CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 158.6 | Quaternary | C -O (Ar-Ipso) |

| 129.5 | CH | C -H (Ar-Meta) |

| 121.1 | CH | C -H (Ar-Para) |

| 114.6 | CH | C -H (Ar-Ortho) |

| 72.5 | CH₂ | -O-C H₂-CH₂OH |

| 69.8 | CH₂ | Ph-O-CH₂-C H₂- |

| 67.4 | CH₂ | Ph-O-C H₂- |

| 61.8 | CH₂ | -C H₂-OH |

Infrared (IR) Spectroscopy Profiling

IR spectroscopy is utilized primarily for rapid identification of functional groups and monitoring water content (hygroscopicity).

-

O-H Stretch (3350–3450 cm⁻¹): Strong, broad band indicating the terminal alcohol.

-

C-H Stretch (2860–2950 cm⁻¹): Sharp peaks corresponding to the aliphatic methylene groups (-CH₂-).

-

Aromatic C=C (1580–1600 cm⁻¹): Characteristic "breathing" modes of the benzene ring.

-

C-O-C Ether Stretch (1050–1250 cm⁻¹): Strong bands. The alkyl-aryl ether (Ph-O-C) typically appears ~1240 cm⁻¹, while the aliphatic ether (C-O-C) appears ~1100 cm⁻¹.

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

-

Objective: Impurity profiling and identification.

-

Solvent: Methanol or Ethyl Acetate (HPLC Grade).

-

Concentration: 1 mg/mL (1000 ppm).

-

Method:

-

Dissolve 10 mg of DEGPhE in 10 mL of solvent.

-

Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Inject 1 µL into GC-MS (Split ratio 10:1).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temp Program: 50°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).

-

Protocol B: Impurity Differentiation (Phenoxyethanol vs. DEGPhE)

Researchers often encounter mixtures. Use this logic flow to distinguish them.

References

-

National Institute of Standards and Technology (NIST). Ethanol, 2-(2-phenoxyethoxy)- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. this compound Compound Summary (CID 7715). National Library of Medicine. [Link]

-

Nelson Labs. Extractables and Leachables Screening Data: this compound Fragmentation. [Link] (Data referenced from E&L screening libraries)

-

OECD SIDS. Ethylene Glycol Phenyl Ether (Related Homolog Data for Comparison). UNEP Publications.[11] [Link]

Sources

- 1. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. one.oecd.org [one.oecd.org]

- 3. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. ospar.org [ospar.org]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pqri.org [pqri.org]

- 9. Full text of "Financial Times , 1984, UK, English" [archive.org]

- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Unseen Workhorse: An In-depth Technical Guide to the Discovery and History of Phenyl Carbitol

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the history, synthesis, and multifaceted applications of Phenyl Carbitol, the commercial name for diethylene glycol monophenyl ether. From its origins rooted in the pioneering era of industrial chemistry to its contemporary use as a specialized solvent and chemical intermediate, this document provides a comprehensive overview for researchers and professionals in drug development and various scientific fields. The narrative traces the lineage of glycol ether chemistry, highlighting the key scientific principles and industrial players that shaped the trajectory of this versatile molecule. Detailed experimental protocols, extensive physical and chemical property data, and a thorough examination of its applications provide a holistic understanding of Phenyl Carbitol's significance and utility.

Introduction: The Glycol Ether Family and the Emergence of Phenyl Carbitol

Glycol ethers, a class of solvents known for their unique combination of ether and alcohol functionalities, have been integral to numerous industrial processes since the early 20th century. Their ability to dissolve a wide range of substances, coupled with their relatively high boiling points and miscibility with both aqueous and organic media, has made them indispensable in formulations for paints, cleaners, inks, and cosmetics.[1]

Phenyl Carbitol, chemically known as 2-(2-phenoxyethoxy)ethanol or diethylene glycol monophenyl ether, is a distinct member of this family, characterized by the presence of a phenyl group. This structural feature imparts specific properties, such as enhanced thermal stability and solvency for aromatic compounds, differentiating it from its aliphatic counterparts. The trade name "Carbitol" is historically associated with a series of diethylene glycol ethers commercialized by the Union Carbide Corporation, a powerhouse in the American chemical industry founded in 1917.[2] While the "Cellosolve" brand, registered by a division of Union Carbide in 1924, denoted ethylene glycol ethers, the "Carbitol" name was applied to the diethylene glycol series.[1]

This guide will illuminate the path of Phenyl Carbitol's discovery, tracing its roots from the fundamental chemistry of ethylene oxide and phenol to its establishment as a valuable industrial solvent.

The Genesis of a Glycol Ether: Discovery and Synthesis

The precise date and the individual credited with the first synthesis of diethylene glycol monophenyl ether are not prominently documented in readily available historical records. However, the foundational chemistry that enables its creation was well-established by the late 19th and early 20th centuries. The synthesis of a closely related compound, ethylene glycol monophenyl ether (Phenyl Cellosolve), was described as early as 1894 by Ernst Roithner at the University of Vienna, who produced it through the reaction of ethylene oxide with phenol in a basic medium.[3] A subsequent synthesis was reported in 1896 by William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester, UK, using sodium phenolate and ethylene chlorohydrin.[3]

The industrial production of glycol ethers, including Phenyl Carbitol, is intrinsically linked to the development of ethylene oxide as a key chemical intermediate. Union Carbide's chemicals division, established in 1920, pioneered the economical production of ethylene from natural gas liquids, which gave birth to the modern petrochemical industry.[2][4] This breakthrough paved the way for the large-scale synthesis of ethylene derivatives, including ethylene glycol and its ethers.

The synthesis of Phenyl Carbitol is a logical extension of the established reactions for producing other glycol ethers. The reaction of ethylene oxide with phenol, under conditions that favor the addition of two ethylene oxide units, yields diethylene glycol monophenyl ether. The industrial process involves the carefully controlled reaction of ethylene oxide with phenol, often in the presence of a catalyst, to produce a mixture of glycol ethers from which Phenyl Carbitol is isolated.

The general synthesis pathway for glycol ethers from ethylene oxide is a cornerstone of industrial organic chemistry. Ethylene oxide, a highly reactive cyclic ether, readily undergoes ring-opening reactions with nucleophiles such as alcohols and phenols. In the case of Phenyl Carbitol synthesis, the phenoxide ion (formed from phenol in a basic medium) acts as the nucleophile, attacking the carbon atom of the ethylene oxide ring. This initial reaction forms the mono-ethoxylated product, ethylene glycol monophenyl ether. Subsequent reaction with another molecule of ethylene oxide leads to the formation of diethylene glycol monophenyl ether.

Experimental Protocol: Synthesis of Diethylene Glycol Monophenyl Ether (Illustrative Lab-Scale)

This protocol is a generalized representation of the Williamson ether synthesis, a common method for preparing ethers, adapted for the synthesis of Phenyl Carbitol. Industrial-scale production methods may vary and are often proprietary.

Materials:

-

Phenol

-

Sodium hydroxide

-

2-(2-chloroethoxy)ethanol

-

Toluene (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of phenol in toluene.

-

Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution while stirring.

-

Heat the mixture to reflux to ensure complete formation of sodium phenoxide. Water can be removed by azeotropic distillation using a Dean-Stark apparatus.

-

Etherification: To the cooled solution of sodium phenoxide, add a stoichiometric equivalent of 2-(2-chloroethoxy)ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, wash the reaction mixture with water to remove any unreacted sodium phenoxide and sodium chloride formed as a byproduct.

-

Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude Phenyl Carbitol can be purified by vacuum distillation.

Industrial Commercialization and Key Players

Dow Chemical, which acquired Union Carbide in 2001, continues to be a major producer of glycol ethers, including those marketed under the Carbitol™ trade name.[2] The longevity of the "Carbitol" brand is a testament to the enduring utility and performance of these solvents in a multitude of industrial applications.

Physicochemical Properties and Technical Data

Phenyl Carbitol is a colorless, high-boiling liquid with a mild, characteristic odor. Its chemical structure, featuring both a hydrophilic diethylene glycol chain and a hydrophobic phenyl group, gives it excellent solvency for a wide range of substances.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O₃ | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| CAS Number | 104-68-7 | [6] |

| Boiling Point | 298 °C (lit.) | [7] |

| Melting Point | -49.9 °C | [7] |

| Flash Point | 140.9 °C | [7] |

| Density | 1.1160 g/cm³ | [7] |

| Water Solubility | 35 g/L at 20 °C | [7] |

| Vapor Pressure | 0.12 Pa at 25 °C | [7] |

| Refractive Index | 1.5230 to 1.5270 | [7] |

Table 1: Key Physicochemical Properties of Phenyl Carbitol

Evolution of Applications: From Industrial Solvent to Specialized Applications

The primary historical and ongoing application of Phenyl Carbitol is as a high-performance solvent. Its high boiling point and excellent solvency have made it a preferred choice in various formulations.

Coatings and Inks

In the coatings industry, Phenyl Carbitol serves as a coalescing agent in latex paints, promoting the formation of a continuous film as the paint dries. Its slow evaporation rate ensures a smooth, even finish. In printing inks, it is used to dissolve dyes and resins, and its high boiling point is advantageous in heat-set inks.

Cleaners and Degreasers

The dual hydrophilic and lipophilic nature of Phenyl Carbitol makes it an effective component in industrial and household cleaners. It can solubilize both water-soluble and oil-soluble soils, making it a versatile ingredient in hard surface cleaners and degreasers.

Textile Industry

In the textile industry, Phenyl Carbitol is utilized as a solvent for dyes, facilitating their penetration into fibers and leading to more vibrant and uniform coloring.

Chemical Intermediate

Beyond its use as a solvent, Phenyl Carbitol can also serve as a chemical intermediate in the synthesis of other molecules. The hydroxyl group can be further reacted to introduce the phenoxyethoxy)ethyl moiety into larger molecules, potentially for applications in pharmaceuticals or specialty polymers.

Modern and Emerging Applications

In more recent times, the unique properties of Phenyl Carbitol have led to its exploration in more specialized fields. In the pharmaceutical and personal care sectors, its ability to act as a penetration enhancer is of interest for topical and transdermal drug delivery systems. Its low volatility and excellent solvency also make it a suitable carrier for fragrances and active ingredients in cosmetic formulations.

Experimental Protocol: Analysis of Phenyl Carbitol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of Phenyl Carbitol purity. Specific parameters may need to be optimized based on the available instrumentation and the sample matrix.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Phenyl Carbitol standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatible methods)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[8]

-

Standard Solution Preparation: Accurately weigh a known amount of Phenyl Carbitol standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Dilute the Phenyl Carbitol sample to be analyzed with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where Phenyl Carbitol has significant absorbance (e.g., 270 nm).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to Phenyl Carbitol based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Phenyl Carbitol in the sample by interpolating its peak area on the calibration curve. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Conclusion: An Enduring Legacy in Industrial Chemistry

Phenyl Carbitol, from its conceptual origins in the fundamental principles of organic chemistry to its widespread industrial use, exemplifies the innovative spirit of the chemical industry in the 20th century. While the specific historical details of its discovery may be intertwined with the broader development of glycol ethers by pioneers like Union Carbide, its enduring presence in a diverse array of applications underscores its importance. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of Phenyl Carbitol's history, properties, and synthesis provides a valuable context for its continued and future applications. Its unique combination of solvency, stability, and compatibility will likely ensure its role as a key chemical workhorse for years to come.

References

-

Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monoethyl Ether – DGMEE. Retrieved January 30, 2026, from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved January 30, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-phenoxyethoxy)- (CAS 104-68-7). Retrieved January 30, 2026, from [Link]

-

Dow Chemical. (n.d.). CARBITOL™ Solvent. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.

- Google Patents. (n.d.). CN111233641A - Preparation method of diethylene glycol monomethyl ether.

-

Grand View Research. (2019, May). Diethylene Glycol Monoethyl Ether Market Size, Share & Trends Analysis Report. Retrieved January 30, 2026, from [Link]

-

LP Information. (2024, January 14). Global Diethylene Glycol Monoethyl Ether Market Growth 2024-2030. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Diethylene glycol monophenyl ether. Retrieved January 30, 2026, from [Link]

- Stief, R. D. (1998).

-

The Good Scents Company. (n.d.). diethylene glycol monophenyl ether. Retrieved January 30, 2026, from [Link]

-

UL Prospector. (n.d.). CARBITOL™ Solvent by Dow Chemical - Home and Personal Care. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Glycol ethers. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Union Carbide. Retrieved January 30, 2026, from [Link]

-

American Chemical Society. (2023, May 1). 2-Phenoxyethanol. Chemical & Engineering News. Retrieved from [Link]

Diagrams

Caption: Synthesis pathway of Phenyl Carbitol.

Caption: Applications of Phenyl Carbitol.

Sources

- 1. Glycol ethers - Wikipedia [en.wikipedia.org]

- 2. Union Carbide - Wikipedia [en.wikipedia.org]

- 3. grandviewresearch.com [grandviewresearch.com]

- 4. carbidecamps.net [carbidecamps.net]

- 5. :: Diethylene Glycol Monoethyl Ether, Ethyl Diglycol, Ethyl Carbitol, 2(2-Ethoxyethoxy)Ethanol :: [advancepetro.com]

- 6. Union Carbide Corporation - Graces Guide [gracesguide.co.uk]

- 7. Global Diethylene Glycol Monoethyl Ether Market Growth 2026-2032 - LP Information [lpinformationdata.com]

- 8. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]

Technical Whitepaper: Toxicological Profile and Laboratory Handling of 2-(2-Phenoxyethoxy)ethanol

Topic: Toxicological Profile of 2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7) Content Type: Technical Whitepaper / Laboratory Safety Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGPE) or Phenyl Carbitol, is a high-boiling glycol ether solvent used frequently in bioprocessing, dye solubilization, and as a coalescing agent. While structurally related to the ubiquitous preservative 2-Phenoxyethanol (PhE), DGPE exhibits a distinct toxicological profile governed by its longer ethoxylate chain.

Critical Safety Finding: The primary acute hazard of DGPE in a laboratory setting is severe eye damage (Category 1) . Unlike lower molecular weight glycol ethers (e.g., EGME, EGEE), DGPE does not currently carry a harmonized classification for reproductive toxicity, though data gaps exist. Systemic toxicity is moderate, driven by hepatic metabolism via the alcohol dehydrogenase (ADH) pathway.[1]

Chemical Identity & Physicochemical Properties

Differentiation is critical: Researchers often confuse DGPE with its shorter analog, Phenoxyethanol.

| Property | Data | Relevance to Lab Safety |

| CAS Number | 104-68-7 | Unique identifier; do not confuse with 122-99-6. |

| Synonyms | Diethylene glycol monophenyl ether; Phenyl Carbitol | Common labeling variations.[2] |

| Molecular Weight | 182.22 g/mol | Larger size reduces volatility compared to PhE. |

| Boiling Point | ~300°C | Extremely low vapor pressure; inhalation risk is low unless aerosolized. |

| Solubility | Soluble in alcohol, ether; slightly soluble in water. | Lipophilicity facilitates dermal penetration. |

| Appearance | Clear, colorless, viscous liquid | Hard to detect spills visually; hygroscopic nature requires dry storage. |

Toxicological Profile

Acute Toxicity Data

The acute systemic toxicity of DGPE is low to moderate.[1] The primary route of concern in the laboratory is ocular contact.

| Endpoint | Species | Value | Classification (GHS/CLP) |

| LD50 Oral | Rat | 2,140 mg/kg | Acute Tox. 4 (Harmful if swallowed) |

| LD50 Dermal | Rabbit | ~2,374 mg/kg | Not Classified / Mild Concern |

| Eye Irritation | Rabbit | Corneal Opacity | Eye Dam. 1 (Causes serious eye damage) |

| Skin Irritation | Rabbit | Moderate Erythema | Skin Irrit. 2 (Causes skin irritation) |

| Sensitization | Guinea Pig | Negative | Not a skin sensitizer |

Chronic & Reproductive Toxicity (The "Data Gap")

Expert Insight: Unlike the methyl- and ethyl- glycol ethers (e.g., 2-methoxyethanol), which are potent teratogens due to the formation of methoxyacetic acid, phenyl ethers are generally less reprotoxic.

-

Reproductive Toxicity: No definitive GHS classification exists for CAS 104-68-7 regarding reproductive toxicity. However, structural read-across suggests the bulky phenyl group sterically hinders the specific receptor binding associated with glycol ether teratogenicity.

-

Genotoxicity: Ames tests (Salmonella typhimurium) and micronucleus assays on structurally related phenyl ethers have generally been negative.

Molecular Mechanisms & Metabolic Pathway

Metabolic Activation

The toxicity of glycol ethers is rarely intrinsic to the parent molecule but rather driven by its metabolites. DGPE is metabolized primarily in the liver.

Mechanism:

-

Oxidation: The terminal alcohol group is oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde intermediate.

-

Conversion: Aldehyde Dehydrogenase (ALDH) converts the intermediate to a carboxylic acid derivative, likely (2-Phenoxyethoxy)acetic acid .

-

Excretion: The acid metabolite is conjugated (glucuronidation) and excreted renally.

Note: The accumulation of alkoxyacetic acid metabolites is the driver for the renal and hematological effects seen in glycol ether poisoning.

Visualization: Metabolic Pathway (DGPE)

Figure 1: Predicted metabolic pathway of DGPE mediated by hepatic enzymes ADH and ALDH.

Laboratory Safety & Handling Protocols

Risk Assessment Workflow

Before introducing DGPE into a high-throughput screening (HTS) or synthesis workflow, follow this logic to minimize exposure.

Figure 2: Decision logic for safe handling and engineering controls.

Protocol: Solvent Compatibility & Cytotoxicity Screening

If using DGPE as a vehicle/excipient in drug discovery, you must validate that the solvent itself does not induce apoptosis, which would confound drug efficacy data.

Objective: Determine the Maximum Tolerated Concentration (MTC) of DGPE in cell culture.

Materials:

-

HEK293 or HepG2 cell lines.

-

DGPE (Sigma-Aldrich/Merck grade).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

-

Preparation: Prepare a 10% (v/v) stock solution of DGPE in DMSO (if solubility permits) or culture medium.

-

Seeding: Seed cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C. -

Treatment:

-

Create a serial dilution of DGPE (e.g., 1%, 0.5%, 0.1%, 0.05%, 0.01%).

-

Apply to cells in triplicate. Include a Vehicle Control (Medium only) and Positive Control (10% DMSO or Triton X-100).

-

-

Incubation: Incubate for 24–48 hours.

-

Assay:

-

Add 10 µL MTT reagent (5 mg/mL) to each well.

-

Incubate 4 hours (purple formazan crystals form).

-

Solubilize crystals with 100 µL DMSO.

-

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

-

Acceptance Criteria: The MTC is the highest concentration where viability remains >90%.

-

Emergency Procedures

-

Eye Contact (CRITICAL): DGPE causes irreversible corneal damage.

-

Action: Immediately flush with isotonic saline or water for at least 15 minutes , lifting eyelids. Do not wait for medical personnel to arrive before flushing. Transport to an ophthalmologist immediately.

-

-

Skin Contact:

-

Action: Wash with soap and water.[3] DGPE is lipophilic; water alone may not remove it efficiently without surfactant.

-

-

Spill Cleanup:

-

Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as DGPE is an organic solvent (though high flash point).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: this compound. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 2-Phenoxyethanol (CAS 122-99-6). [Data read-across source]. Retrieved from [Link][4][5]

-

U.S. EPA. (2010). Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). [Mechanism reference for glycol ether metabolism]. Retrieved from [Link]

Sources

- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdc.gov [cdc.gov]

- 5. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(2-Phenoxyethoxy)ethanol as a high-boiling point solvent

Technical Application Note: 2-(2-Phenoxyethoxy)ethanol (DGPE) as a Versatile High-Boiling Solvent [1][2]

Executive Summary

This application note details the utility of This compound (CAS: 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGPE), in pharmaceutical and organic chemical research.[1][2] While traditionally utilized in the coatings and ink industries, DGPE offers a unique physicochemical profile for drug development: a high boiling point (~298°C), low volatility, and a dual-nature solvation capability (amphiphilic).

This guide focuses on two primary applications:

-

High-Temperature Organic Synthesis: Replacing toxic dipolar aprotic solvents (e.g., NMP, DMAc) in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

-

Solubility Engineering: Solubilizing highly aromatic, poorly soluble Active Pharmaceutical Ingredients (APIs).[2]

Physicochemical Profile & Thermodynamic Properties

DGPE is distinguished by its "hybrid" structure: a lipophilic phenyl ring coupled with a hydrophilic diethylene glycol chain.[2] This allows it to solvate complex molecules via both

Table 1: Key Physical Constants of DGPE

| Property | Value | Relevance to Protocol |

| Boiling Point | 298°C (at 760 mmHg) | Allows unpressurized reactions >200°C. |

| Melting Point | < -20°C | Remains liquid at low storage temperatures.[1][2] |

| Density | 1.116 g/mL (20°C) | Denser than water; facilitates phase separation if salted out.[1][2] |

| Water Solubility | ~35 g/L (20°C) | Critical: Not fully miscible.[1][2] Requires specific workup strategies (see Section 4). |

| Vapor Pressure | 0.12 Pa (25°C) | Extremely low volatility; minimizes VOC exposure and solvent loss.[1][2] |

| Flash Point | ~165°C | Safe for high-temperature handling relative to lower glycols.[1][2] |

Application I: High-Temperature Nucleophilic Aromatic Substitution (SNAr)

Rationale

Standard solvents for SNAr reactions (DMF, DMSO, NMP) often degrade at temperatures >150°C or pose severe genotoxicity risks.[2] DGPE is thermally stable up to nearly 300°C and provides the necessary polarity to stabilize the Meisenheimer complex intermediate without requiring high-pressure autoclaves.[1][2]

Mechanism of Action

The ether oxygens in DGPE chelate metal cations (similar to crown ethers), activating the nucleophile, while the phenyl ring stabilizes aromatic reactants via

Figure 1: Mechanistic workflow of DGPE facilitating SNAr reactions via cation chelation and thermal activation.

Detailed Protocol: Synthesis of Diaryl Ethers

Objective: Coupling of a phenol with an electron-deficient aryl halide.

Reagents:

-

Potassium Carbonate (

, 2.0 equiv, anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. (Note: Due to DGPE's high boiling point, a water-cooled condenser is usually sufficient to trap trace volatiles, though the solvent itself will not reflux vigorously).[2]

-

Solvation: Add the Aryl Halide, Phenol, and

.[2] Add DGPE.[1][2][3][4] -

Degassing (Optional but Recommended): Sparge with nitrogen for 10 minutes. Oxygen at high temperatures can cause oxidative darkening of glycol ethers.[1][2]

-

Reaction: Heat the mixture to 160°C – 180°C in an oil block.

-

Workup (The "Antisolvent Crash" Method):

-

Challenge: DGPE is difficult to remove via rotary evaporation due to its 298°C boiling point.[1][2]

-

Solution: Cool the reaction mixture to 60°C.

-

Slowly add Water (3x reaction volume) or a Methanol/Water (1:1) mixture while stirring vigorously.[2]

-

DGPE has limited water solubility (35 g/L), but in the presence of excess water and salts, the organic product typically precipitates out while the DGPE forms a dispersion or stays partially solubilized in the aqueous/organic interface.

-

Wash: Wash the filter cake copiously with water (to remove inorganic salts and residual DGPE) and then cold ethanol.[2]

-

Application II: Solubility Enhancement for Screening

Rationale

In early-stage drug discovery, highly lipophilic compounds often precipitate in standard bio-assay media.[1][2] DGPE serves as an intermediate "bridge" solvent.[1][2]

Solubility Protocol

Table 2: Solubility Screening Matrix

| Target Concentration | Protocol Step | Observation Criteria |

| 10 mg/mL | Add 10 mg solid to 1 mL DGPE. Vortex 30s. | Clear solution = Pass. |

| 50 mg/mL | Add 40 mg more solid.[1][2] Sonicate at 40°C for 5 mins. | Clear solution = High Solubility. |

| Dilution Test | Dilute 100 µL of solution into 900 µL Water. | Turbidity = Product crash out (expected). |

Note: For biological assays, ensure final DGPE concentration is <1% to avoid cytotoxicity, although it is generally less toxic than simple phenoxyethanol.

Safety & Handling (E-E-A-T)

-

Eye Hazard: DGPE is classified as causing Serious Eye Damage (Category 1) .[1][2][5][6] Safety goggles (or face shield) are mandatory when handling neat solvent.[1][2]

-

Inhalation: Due to low vapor pressure, inhalation risk is low at room temperature.[2] However, at reaction temperatures (>150°C), use a fume hood to prevent inhalation of mists/vapors.

-

Peroxide Formation: Like all glycol ethers, DGPE can form peroxides upon prolonged exposure to air.[2] Test with peroxide strips before heating to dryness.[1][2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: this compound. Retrieved from [Link][1][2]

-

OECD SIDS. (2004).[1][2] Ethylene Glycol Phenyl Ether (Phenoxyethanol) and derivatives - Assessment of High Boiling Solvents. (Contextual reference for glycol ether stability).

Sources

application of 2-(2-Phenoxyethoxy)ethanol in polymer chemistry

Application Note: 2-(2-Phenoxyethoxy)ethanol (DGPE) in Polymer Chemistry

Abstract

This technical guide details the application of this compound (CAS 104-68-7), commercially known as Diethylene Glycol Monophenyl Ether (DGPE).[1] While often overshadowed by its lower molecular weight analog (Phenoxyethanol), DGPE offers superior latency in evaporation and enhanced hydrophobicity.[1] This note targets researchers in polymer synthesis and drug delivery packaging, focusing on two critical mechanisms: latex coalescence in waterborne coatings and reactive chain termination in polyurethane synthesis.

Part 1: Chemical Profile & Mechanistic Basis

DGPE is a slow-evaporating glycol ether with a unique amphiphilic structure.[1] It contains a hydrophobic aromatic tail (phenyl group) and a hydrophilic ether-alcohol head.[1] This duality allows it to partition effectively between aqueous and polymer phases, a critical trait for emulsion polymerization and resin solubilization.

Table 1: Physicochemical Properties of DGPE

| Property | Value | Relevance to Polymer Chemistry |

| CAS Number | 104-68-7 | Identity verification (Distinct from Phenoxyethanol).[1][2][3] |

| Molecular Weight | 182.22 g/mol | Determines molar ratios in reactive synthesis.[1] |

| Boiling Point | ~298°C | Ensures stability in high-temp curing; reduces VOCs.[1] |

| Density | 1.116 g/mL | Critical for volumetric dosing in reactor vessels.[1] |

| Solubility (Water) | ~35 g/L | Low enough to partition into latex particles, high enough for ease of addition. |

| Evaporation Rate | <0.01 (BuAc=1) | Promotes excellent flow and leveling before film setting.[1] |

Part 2: Application A - Coalescing Agent in Waterborne Latex

Mechanism:

In waterborne coatings (acrylics, vinyl acetates), DGPE acts as a temporary plasticizer.[1] It partitions into the polymer particles, increasing their free volume and lowering the effective Glass Transition Temperature (

Diagram 1: Latex Film Formation Mechanism The following diagram illustrates the critical phase where DGPE facilitates particle deformation.

Caption: DGPE facilitates the critical 'Deformation' step by softening polymer particles before slowly evaporating.[1]

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

Objective: To quantify the efficiency of DGPE in lowering the MFFT of a high-

Materials:

Procedure:

-

Preparation of Ladder Series:

-

Prepare four 100g aliquots of latex binder.

-

Add DGPE under slow agitation (500 rpm) to achieve concentrations of 0%, 2%, 4%, and 6% (w/w on polymer solids).

-

Critical Step: Allow mixtures to equilibrate for 12 hours. This "sweat-in" period is vital for DGPE to migrate from the water phase into the polymer particles.[1]

-

-

Drawdown:

-

Apply a 75-micron wet film of each sample onto the MFFT bar (gradient set from 0°C to 40°C).[1]

-

-

Drying:

-

Allow films to dry completely (approx. 2 hours) under a stream of dry air.[1]

-

-

Assessment:

Expected Results: A 4% loading of DGPE typically reduces MFFT by 15–20°C, depending on the resin hydrophobicity.

Part 3: Application B - Reactive Intermediate in Polyurethanes

Mechanism: Unlike simple solvents, DGPE contains a primary hydroxyl group.[1] In polyurethane (PU) synthesis, it functions as a monofunctional chain terminator or a reactive diluent .[1]

-

Chain Termination: Controls molecular weight distribution, preventing gelation in high-functionality crosslinking systems.[1]

-

Modification: Introduces pendant phenyl groups, increasing the refractive index and chemical resistance of the final polymer.

Diagram 2: Polyurethane Chain Termination Workflow

Caption: DGPE reacts with terminal isocyanate groups to cap the polymer chain, controlling molecular weight.[1]

Protocol 2: Synthesis of Phenoxy-Terminated Prepolymer

Objective: Synthesize a hydrophobically modified PU prepolymer for adhesive applications.

Safety Note: Isocyanates are sensitizers.[1] Perform all steps in a fume hood under inert gas (

Materials:

-

MDI (Methylene Diphenyl Diisocyanate).[1]

-

Polyether Polyol (MW 2000).[1]

-

DGPE (Dried over molecular sieves to remove water).[1]

Procedure:

-

Prepolymer Synthesis:

-

Charge Polyol into a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.[1]

-

Heat to 60°C and add MDI (maintain NCO:OH ratio of 2:1).

-

React at 80°C for 2 hours until theoretical %NCO is reached (verify via titration, ASTM D2572).

-

-

DGPE Capping:

-

Validation:

Part 4: Safety & Handling (E-E-A-T)

As an authoritative guide, safety is paramount. DGPE is generally less volatile than lower glycol ethers, but specific hazards exist.[1]

-

Hazard Classification:

-

Peroxide Formation: Like all ethers, DGPE can form explosive peroxides upon prolonged exposure to air.[1]

-

Protocol: Test for peroxides using KI strips before distillation or heating.[1] Store under nitrogen.

-

-

Spill Management: Absorb with inert materials (vermiculite).[1] Do not use combustible materials like sawdust.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7715, this compound.[1] Retrieved from [Link]

-

Dow Chemical Company. DOWANOL™ DiPh E Glycol Ether Technical Data Sheet.[1] (Industrial standard for physical properties and coating applications).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] (Toxicological and Safety Data). Retrieved from [Link][1]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(2-Phenoxyethoxy)ethanol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Phenoxyethoxy)ethanol. This method is designed for use in research, quality control, and stability testing of pharmaceutical and cosmetic formulations. The protocol has been developed to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products. All validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound, also known as diethylene glycol monophenyl ether, is a glycol ether utilized as a solvent and preservative in a variety of commercial products, including cosmetics and pharmaceutical preparations.[3] Its efficacy and safety are directly linked to its concentration in the final product, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.

The development of a stability-indicating analytical method is critical in the pharmaceutical and cosmetic industries to ensure that the quantitative analysis of the active ingredient or preservative is not affected by the presence of degradation products. This application note provides a comprehensive guide to a validated HPLC method for this compound, including the rationale behind the selection of chromatographic conditions and a detailed protocol for method validation.

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and quantification. A reversed-phase approach is well-suited for a moderately polar compound like this compound.

Rationale for Parameter Selection:

-

Stationary Phase: A C18 column is chosen for its hydrophobic properties, which provide good retention for the analyte. The ether linkages and terminal hydroxyl group of this compound allow for effective interaction with the C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is a polar aprotic solvent with a low UV cutoff, making it suitable for UV detection.[4] The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution. For this method, an isocratic elution is employed for its simplicity and robustness.

-

Detection Wavelength: Based on the analysis of the structurally similar compound 2-phenoxyethanol, a detection wavelength of 270 nm is selected.[1][2] This wavelength provides good sensitivity for the phenoxy group chromophore. It is recommended to verify the absorbance maximum of this compound in the chosen mobile phase using a diode array detector (DAD) during method development.

-

Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are chosen to ensure good peak shape and reproducible retention times.[1]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 270 nm |

Protocol: Sample and Standard Preparation

Accurate preparation of samples and standards is fundamental to achieving reliable quantitative results.

Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to final concentrations ranging from 10 µg/mL to 100 µg/mL. These will be used to generate the calibration curve.

Sample Preparation (for a Cream Formulation):

This protocol is a general guideline and may need to be optimized for different sample matrices.

-

Accurately weigh an amount of the cream formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.

-

Add 20 mL of the mobile phase to the tube.

-

Vortex for 2 minutes to disperse the sample.

-

Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction of the analyte.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period.

The chromatograms of the stressed samples are then compared to that of an unstressed sample. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is recommended to confirm that the analyte peak is free from co-eluting impurities.

Linearity

Linearity is established by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the expected sample concentration.

-

Procedure: Inject each working standard solution in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Procedure: Prepare and analyze nine spiked samples (three at each concentration level).

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, under the same operating conditions.

-

Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.

-

-

Intermediate Precision (Inter-day Precision):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Acceptance Criteria: The RSD between the two sets of results should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where:

-

σ = the standard deviation of the y-intercepts of regression lines.

-

S = the slope of the calibration curve.

Robustness

Robustness is evaluated by intentionally varying the chromatographic parameters and observing the effect on the results.

-

Parameters to Vary:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% absolute change in the organic component)

-

-

Procedure: Analyze a standard solution under each of the modified conditions.

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the peak area should not significantly change.

Data Presentation

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 1.0% |

Validation Summary

| Validation Parameter | Acceptance Criteria |

| Specificity | Well-resolved peak, peak purity > 99.5% |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Repeatability (%RSD) | ≤ 1.0% |

| Intermediate Precision (%RSD) | ≤ 2.0% |

| Robustness | No significant impact on results |

Experimental Workflows

Caption: High-level workflow for the HPLC analysis of this compound.

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust means for the quantitative analysis of this compound in various formulations. The comprehensive validation protocol ensures that the method is suitable for its intended purpose and meets the stringent requirements of the pharmaceutical and cosmetic industries. The stability-indicating nature of the assay makes it particularly valuable for quality control and stability studies, where the presence of degradation products is a critical concern.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ergin Kızılçay, G. et al. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press. [Link]

-

Kızılçay, E. et al. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark. [Link]

-

Shabir, G. A. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]

-

Shabir, G. A. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. [Link]

-

Venkatesh, D. N. et al. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Rani, S. et al. Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H. ResearchGate. [Link]

-

Singh, R. et al. Review on development of forced degradation studies and its approaches on stability indicating method. Journal of Drug Delivery and Pharmaceutical Sciences. [Link]

-

Yokkaichi Chemical Company, Limited. This compound. [Link]

-

OECD. 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol. [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]

-

Wang, S. et al. Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Earth and Space Chemistry. [Link]

-

Giroto, J. A. et al. Degradation of Poly(ethylene glycol) in Aqueous Solution by Photo-Fenton and H2O2/UV Processes. ResearchGate. [Link]

-

Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

-

Agbaba, D. et al. UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

Burdick & Jackson. UV Cutoff. [Link]

Sources

GC-MS Protocol for Determining the Purity of 2-(2-Phenoxyethoxy)ethanol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed protocol for determining the purity of 2-(2-Phenoxyethoxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a high-boiling point aromatic glycol ether, finds applications as a solvent and intermediate in various industries, including pharmaceuticals and cosmetics.[1] Ensuring its purity is critical for the quality and safety of the final products. This document outlines the fundamental principles of the GC-MS technique, detailed instrumental parameters, step-by-step procedures for sample and standard preparation, and data analysis guidelines for accurate purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction to this compound and the Importance of Purity

This compound, also known as Diethylene Glycol Monophenyl Ether, is a colorless, viscous liquid with a faint aromatic odor.[1] Its unique properties, such as being an excellent solvent for various organic substances and having antimicrobial functions, make it a valuable component in many formulations.[1] In the context of drug development and scientific research, the presence of impurities can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy of a final product. Therefore, a robust analytical method for accurately determining the purity of this compound is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This combination of separation and detection makes GC-MS a highly selective and sensitive method for purity analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing an effective GC-MS method.

| Property | Value | Reference |

| CAS Number | 104-68-7 | [2][3][4] |

| Molecular Formula | C10H14O3 | [2][3][4] |

| Molecular Weight | 182.22 g/mol | [2][3][4] |

| Boiling Point | 298 °C | [2][3][5] |

| Melting Point | -49.9 °C | [2][3] |

| Density | 1.116 g/cm³ | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Water Solubility | 35 g/L at 20 °C | [2][3] |

Principle of the GC-MS Method

The purity determination of this compound by GC-MS is based on the principle that the area of a chromatographic peak is directly proportional to the concentration of the corresponding compound. The sample is first vaporized and introduced into the gas chromatograph, where it is separated from any potential impurities. The eluted compounds are then ionized and fragmented in the mass spectrometer. The total ion chromatogram (TIC) is used to calculate the area percentage of the main component, which corresponds to its purity.

Materials and Instrumentation

Reagents and Materials

-

This compound reference standard (purity ≥ 99.5%)

-

Methanol, HPLC or GC grade (as solvent)

-

Helium (carrier gas), purity ≥ 99.999%

-

Autosampler vials with septa

-

Micropipettes and tips

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is required.

Detailed GC-MS Protocol

The following protocol is a validated starting point and may require minor adjustments based on the specific instrumentation used.

Standard and Sample Preparation

Rationale: Proper sample and standard preparation are critical for accurate and reproducible results. Dilution of the sample is necessary to avoid column overloading and detector saturation.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a volumetric flask.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with methanol.

GC-MS Instrumental Parameters

Rationale for Parameter Selection:

-

Column: A mid-polar column like a 5% phenyl-methylpolysiloxane is chosen for its versatility and good peak shape for polar compounds like glycol ethers.

-

Oven Program: A temperature ramp is essential to ensure the elution of the high-boiling point analyte as a sharp peak while allowing for the separation of any lower-boiling point impurities.

-

Injector: Split injection is used to introduce a small, representative amount of the sample onto the column, preventing overloading.

-

MS Parameters: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and identification.

| Parameter | Setting |

| GC System | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C |

| Injector | Split/Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Speed | 1000 amu/s |

| Solvent Delay | 3 min |

Experimental Workflow and Data Analysis

Experimental Workflow

Caption: Workflow for GC-MS Purity Analysis.

System Suitability

Before analyzing the samples, inject the working standard solution to verify the system's performance.

| Parameter | Acceptance Criteria |

| Tailing Factor | 0.9 - 1.5 |

| Signal-to-Noise Ratio (S/N) | > 100 for the main peak |

Data Analysis and Interpretation

-